molecular formula C17H21NO3S2 B5066909 4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide

4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide

Cat. No. B5066909
M. Wt: 351.5 g/mol
InChI Key: OGBDDOPOXMUUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white solid that is soluble in organic solvents and slightly soluble in water. This compound has been studied for its potential use in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide involves the inhibition of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. Inhibition of this enzyme reduces the production of bicarbonate, which can lead to a decrease in the production of aqueous humor in the eye, a decrease in the excitability of neurons in the brain, and a decrease in the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of carbonic anhydrase in a dose-dependent manner. In vivo studies have shown that this compound reduces the production of aqueous humor in the eye, reduces the excitability of neurons in the brain, and reduces the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide in lab experiments include its ability to inhibit the activity of carbonic anhydrase, its solubility in organic solvents, and its potential therapeutic applications. The limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to determine its efficacy and safety.

Future Directions

There are several future directions for the study of 4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide. These include:
1. Further studies to determine the efficacy and safety of this compound in the treatment of diseases such as glaucoma, epilepsy, and cancer.
2. Studies to determine the potential of this compound as a diagnostic tool for the detection of carbonic anhydrase activity in vivo.
3. Studies to determine the potential of this compound as a lead compound for the development of new carbonic anhydrase inhibitors.
4. Studies to determine the potential of this compound as a tool for the study of the role of carbonic anhydrase in physiological processes.
5. Studies to determine the potential of this compound as a tool for the study of the role of carbonic anhydrase in the development and progression of diseases.
Conclusion:
In conclusion, 4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide is a chemical compound that has potential applications in scientific research, particularly in the fields of biochemistry and physiology. This compound has been shown to inhibit the activity of carbonic anhydrase, which has potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer. Further studies are needed to determine the efficacy and safety of this compound and its potential as a diagnostic tool and lead compound for the development of new carbonic anhydrase inhibitors.

Synthesis Methods

The synthesis of 4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(4-methylbenzylthio)ethylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or chromatography.

Scientific Research Applications

4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide has been studied for its potential use in scientific research, particularly in the fields of biochemistry and physiology. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This inhibition has potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

4-methoxy-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-14-3-5-15(6-4-14)13-22-12-11-18-23(19,20)17-9-7-16(21-2)8-10-17/h3-10,18H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBDDOPOXMUUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.